1-(2,5-Difluorophenyl)-3-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea
Description
1-(2,5-Difluorophenyl)-3-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea is a urea derivative featuring a triazolopyridazine core substituted with fluorinated aryl groups. The compound’s structure includes:
- Triazolo[4,3-b]pyridazine heterocycle: A nitrogen-rich bicyclic system that may confer rigidity and enhance interactions with biological targets (e.g., kinases or receptors).
- 2,5-Difluorophenyl group: A substituent known to improve metabolic stability and binding affinity due to fluorine’s electronegativity and small atomic radius.
- 4-Fluorophenyl ether linkage: The ethoxy bridge connects the urea moiety to the triazolopyridazine core, influencing spatial orientation and solubility.
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-3-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N6O2/c21-13-3-1-12(2-4-13)19-27-26-17-7-8-18(28-29(17)19)31-10-9-24-20(30)25-16-11-14(22)5-6-15(16)23/h1-8,11H,9-10H2,(H2,24,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVRJDUYDQNTEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)OCCNC(=O)NC4=C(C=CC(=C4)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
The target compound’s triazolo[4,3-b]pyridazine core distinguishes it from analogs with alternative heterocycles. Key comparisons include:
Triazolo[4,3-b]pyridazine vs. Triazine Derivatives
- Compounds: Bis(morpholino-1,3,5-triazine) derivatives (e.g., Compounds 11 and 14) replace the triazolopyridazine core with a triazine ring substituted with morpholino groups.
- Activity Implications : Triazine-based compounds (e.g., Compound 14) with 2,4-difluorophenyl groups exhibit molecular weights (~498.4 g/mol) comparable to the target compound, suggesting similar bioavailability. However, the triazolopyridazine core may offer superior π-π interactions in target binding.
Fluorinated vs. Methoxylated Aryl Groups
- Compound: A triazolopyridazine analog with 2,5-dimethoxyphenyl and 3,4,5-trimethoxyphenyl groups (C25H28N6O7, MW 524.534 g/mol) .
- Target Compound : Fluorine’s electronegativity may strengthen hydrogen bonding and dipole interactions, improving binding specificity.
Molecular Weight and Solubility
Structure-Activity Relationship (SAR) Insights
- Fluorine Substitution: Fluorinated aryl groups (target compound, ) are associated with improved metabolic stability and target engagement compared to methoxylated () or morpholino-containing analogs .
- Heterocycle Impact: The triazolopyridazine core’s planar structure may favor interactions with flat binding pockets (e.g., kinase ATP sites), whereas triazine derivatives () could exhibit off-target effects due to morpholino flexibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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